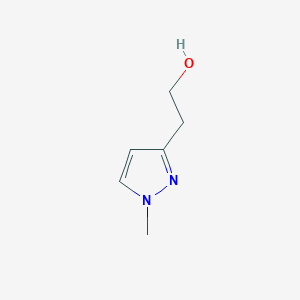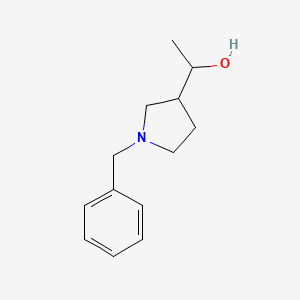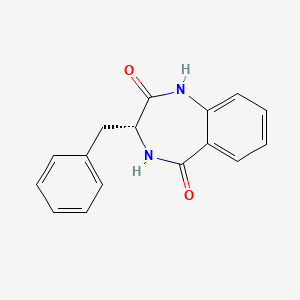![molecular formula C13H20BrNO B3109994 [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine CAS No. 177982-34-2](/img/structure/B3109994.png)
[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine
Descripción general
Descripción
2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine (2-BMPE) is a synthetic compound with a wide range of applications in the scientific research field, including biochemical and physiological studies. It is a colorless, odorless, and volatile liquid with a boiling point of 137 °C and a melting point of -45 °C. It is a structural analog of the neurotransmitter dopamine and has been used in a variety of laboratory experiments due to its ability to act as a dopamine agonist.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research involving [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine and similar compounds focuses on their synthesis and applications in various chemical reactions. These compounds are investigated for their potential in creating intermediates for further chemical synthesis. For example, compounds with aromatic ether moieties, similar to [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine, have been prepared and tested for plant growth retardant activity, showcasing the versatility of these chemicals in agricultural research (Sharma, Rani, Talwar, & Kalsi, 1991). Additionally, the synthetic routes for creating such compounds involve multiple steps, including etherification, amination, and reactions with diethylamine, underscoring their complex chemistry and the intricate methods required for their preparation (Dan, 2006).
Applications in Polymerization and Catalysis
Some compounds structurally related to [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine are utilized in catalysis and polymerization processes. For instance, research on yttrium complexes with phenoxytriamine ligands, which bear resemblance in structure to the subject compound, demonstrates their effectiveness in catalyzing the ring-opening polymerization of lactide and ε-caprolactone. This application is significant for producing biodegradable polymers, highlighting the potential of [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine derivatives in sustainable material synthesis (Westmoreland & Arnold, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXCKWVJNLIFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



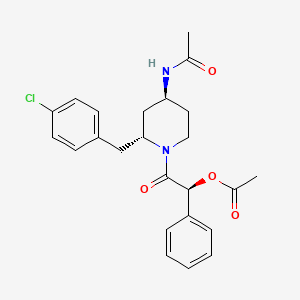
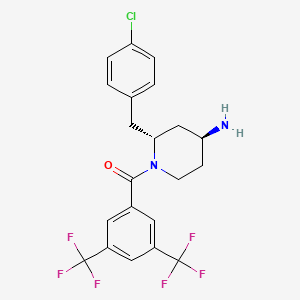
![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)


![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
